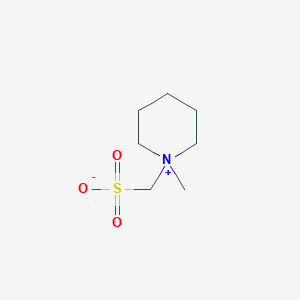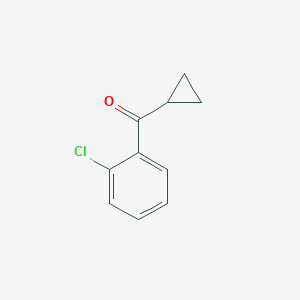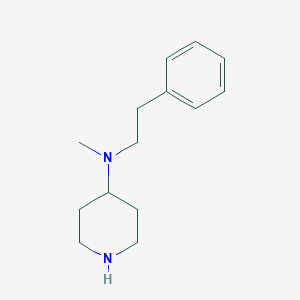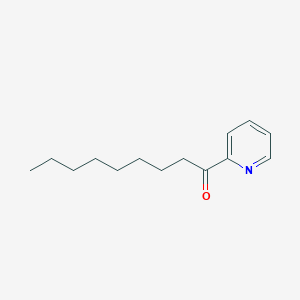
5-sec-Butyl-2,3-dimethylpyrazine 1-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-sec-Butyl-2,3-dimethylpyrazine 1-oxide, also known as BDMPO, is a commonly used chemical in scientific research. It is a fluorescent probe that is used to detect and measure reactive oxygen species (ROS) and other free radicals in biological systems. BDMPO has a unique structure that allows it to react with ROS and produce a fluorescent signal that can be easily detected and measured.
Mécanisme D'action
5-sec-Butyl-2,3-dimethylpyrazine 1-oxide reacts with ROS and other free radicals to produce a fluorescent signal that can be detected and measured. The mechanism of action of this compound involves the reaction of the peroxy radical with the pyrazine ring, producing a highly fluorescent product. The fluorescence of this compound is dependent on the concentration of ROS and other free radicals in the system, making it an excellent tool for measuring oxidative stress and other biological processes.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in biological systems. It has been shown to protect against oxidative stress and inflammation, and to have anti-cancer properties. This compound has also been shown to have neuroprotective effects, and to improve cognitive function in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 5-sec-Butyl-2,3-dimethylpyrazine 1-oxide is its high sensitivity and specificity for detecting ROS and other free radicals in biological systems. It is also relatively easy to use and can be applied to a variety of biological samples, including cells, tissues, and body fluids. However, there are some limitations to the use of this compound in lab experiments. For example, it can be affected by the presence of other fluorescent compounds in the sample, and its fluorescence can be quenched by high concentrations of ROS. Additionally, this compound can be toxic to cells at high concentrations, and care must be taken to ensure that it is used safely and appropriately in lab experiments.
Orientations Futures
There are many potential future directions for research involving 5-sec-Butyl-2,3-dimethylpyrazine 1-oxide. One area of interest is the development of new fluorescent probes that are more sensitive and specific for detecting ROS and other free radicals in biological systems. Another area of interest is the use of this compound in clinical settings, such as the diagnosis and treatment of diseases that involve oxidative stress and inflammation. Finally, there is a need for further research into the biochemical and physiological effects of this compound, particularly in relation to its potential therapeutic applications.
Méthodes De Synthèse
5-sec-Butyl-2,3-dimethylpyrazine 1-oxide can be synthesized using a variety of methods, including the reaction of 2,3-dimethylpyrazine with butyl hydroperoxide, or the reaction of 2,3-dimethylpyrazine with tert-butyl hydroperoxide. The synthesis of this compound is relatively simple and can be carried out in a laboratory setting using standard chemical techniques.
Applications De Recherche Scientifique
5-sec-Butyl-2,3-dimethylpyrazine 1-oxide is widely used in scientific research as a fluorescent probe for detecting and measuring ROS and other free radicals in biological systems. It has been used to study a variety of biological processes, including oxidative stress, inflammation, and cell signaling. This compound has also been used to study the effects of antioxidants and other compounds on ROS levels in cells and tissues.
Propriétés
Numéro CAS |
143463-84-7 |
|---|---|
Formule moléculaire |
C10H16N2O |
Poids moléculaire |
180.25 g/mol |
Nom IUPAC |
5-butan-2-yl-2,3-dimethyl-1-oxidopyrazin-1-ium |
InChI |
InChI=1S/C10H16N2O/c1-5-7(2)10-6-12(13)9(4)8(3)11-10/h6-7H,5H2,1-4H3 |
Clé InChI |
HFMLNGVTDQWLQD-UHFFFAOYSA-N |
SMILES |
CCC(C)C1=C[N+](=C(C(=N1)C)C)[O-] |
SMILES canonique |
CCC(C)C1=C[N+](=C(C(=N1)C)C)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



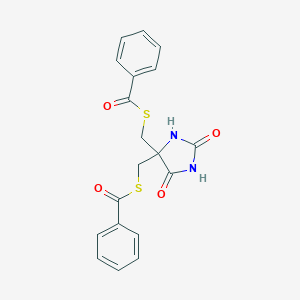

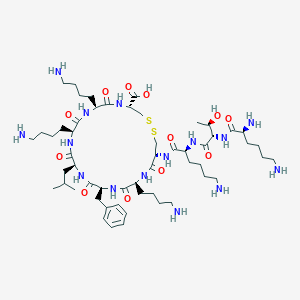
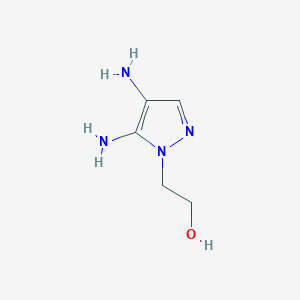
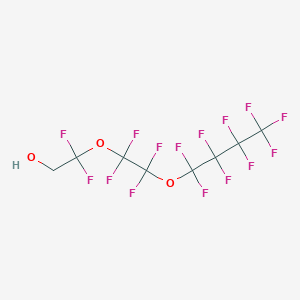
![Methyl N-(6-carbamoylimidazo[1,2-b]pyridazin-2-yl)carbamate](/img/structure/B115268.png)
